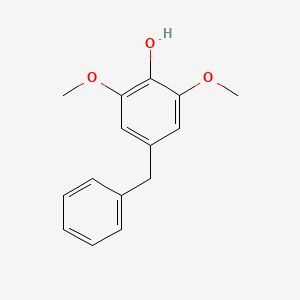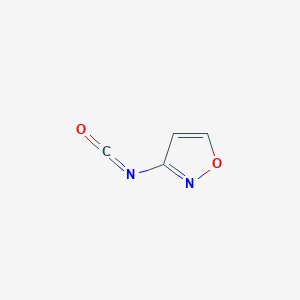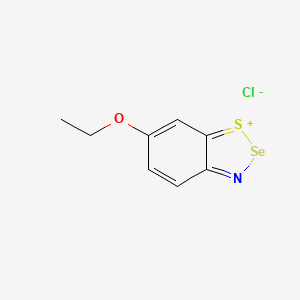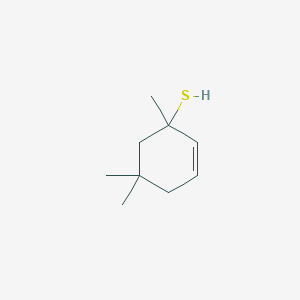
4,6-Dimethyl-1-(2-phenylethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1-(2-phenylethyl)quinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a quinoline core with dimethyl and phenylethyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-(2-phenylethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions to form the quinoline core. The specific substituents, such as the dimethyl and phenylethyl groups, are introduced through subsequent reactions like alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. Techniques like continuous flow chemistry could be employed to enhance the scalability and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-(2-phenylethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
4,6-Dimethyl-1-(2-phenylethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1-(2-phenylethyl)quinolin-2(1H)-one involves its interaction with molecular targets in biological systems. The quinoline core can intercalate with DNA, inhibit enzymes, or modulate receptor activity. The specific pathways and targets depend on the biological context and the substituents on the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Methylquinoline: A derivative with a single methyl group.
2-Phenylethylquinoline: A compound with a phenylethyl group but lacking the dimethyl substituents.
Uniqueness
4,6-Dimethyl-1-(2-phenylethyl)quinolin-2(1H)-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of both dimethyl and phenylethyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61304-96-9 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4,6-dimethyl-1-(2-phenylethyl)quinolin-2-one |
InChI |
InChI=1S/C19H19NO/c1-14-8-9-18-17(12-14)15(2)13-19(21)20(18)11-10-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3 |
InChI Key |
XBAPYQOTGJLGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,5-dicarbonitrile](/img/structure/B14566405.png)



![N-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14566425.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-chlorophenyl)-](/img/structure/B14566427.png)
![1-Methyl-6-(3-methylbut-2-en-1-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14566443.png)

![Methyl 3-[(diethoxyphosphorothioyl)sulfanyl]prop-2-enoate](/img/structure/B14566454.png)
![Cyclohex-2-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14566462.png)

![8-Methoxy-4-phenyltetrazolo[1,5-a][1,8]naphthyridine](/img/structure/B14566467.png)
![Ethyl (2-chloro-1H-naphtho[1,2-d]imidazol-1-yl)acetate](/img/structure/B14566473.png)
